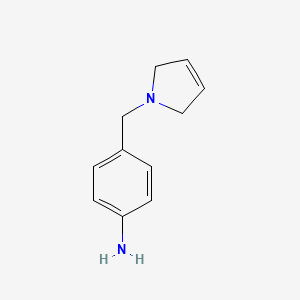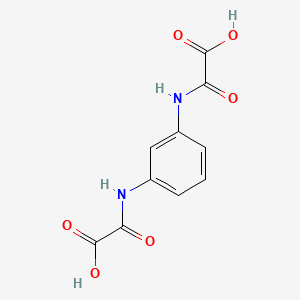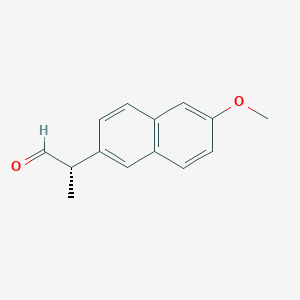
(S)-2-(6-methoxynaphthalen-2-yl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(6-methoxynaphthalen-2-yl)propanal is an organic compound that belongs to the class of naphthyl derivatives. These compounds are characterized by the presence of a naphthalene ring, which is a fused pair of benzene rings. The specific structure of this compound includes a methoxy group at the 6-position of the naphthalene ring and a propanal group at the 2-position, with the stereochemistry specified as (2S).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(6-methoxynaphthalen-2-yl)propanal can be achieved through various organic synthesis techniques. One common method involves the Friedel-Crafts acylation of a naphthalene derivative followed by reduction and functional group transformation. The reaction conditions typically include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an appropriate acylating agent.
Industrial Production Methods
Industrial production of such compounds often involves large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process may include steps like distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(6-methoxynaphthalen-2-yl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: (2S)-2-(6-Methoxy-2-naphthyl)propanoic acid.
Reduction: (2S)-2-(6-Methoxy-2-naphthyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-(6-methoxynaphthalen-2-yl)propanal may have applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of naphthyl derivatives on biological systems.
Medicine: Could be investigated for its pharmacological properties and potential therapeutic uses.
Industry: May be used in the production of dyes, fragrances, or other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-2-(6-methoxynaphthalen-2-yl)propanal would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(6-Hydroxy-2-naphthyl)propanal
- (2S)-2-(6-Methyl-2-naphthyl)propanal
- (2S)-2-(6-Ethoxy-2-naphthyl)propanal
Uniqueness
(S)-2-(6-methoxynaphthalen-2-yl)propanal is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The stereochemistry (2S) also plays a crucial role in its interactions with other molecules, potentially leading to different effects compared to its (2R) enantiomer or other similar compounds.
Properties
Molecular Formula |
C14H14O2 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
(2S)-2-(6-methoxynaphthalen-2-yl)propanal |
InChI |
InChI=1S/C14H14O2/c1-10(9-15)11-3-4-13-8-14(16-2)6-5-12(13)7-11/h3-10H,1-2H3/t10-/m1/s1 |
InChI Key |
RCGQAPUWWHXBOK-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](C=O)C1=CC2=C(C=C1)C=C(C=C2)OC |
Canonical SMILES |
CC(C=O)C1=CC2=C(C=C1)C=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-nitrophenyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B8528295.png)
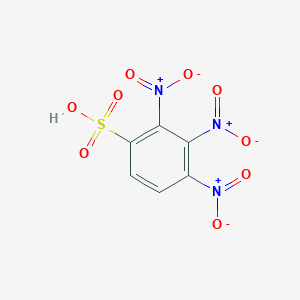
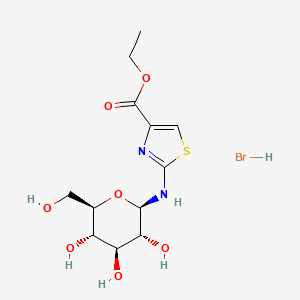
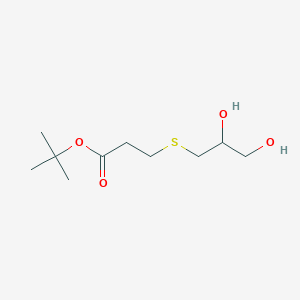
![2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3,5-dimethylpyrrole;hydrochloride](/img/structure/B8528325.png)
![Spiro[5.5]undec-1-ene-2-methanol](/img/structure/B8528333.png)
![1-{[1-(4-Chlorophenyl)cyclopropyl]methyl}-1-ethylpyrrolidin-1-ium iodide](/img/structure/B8528340.png)
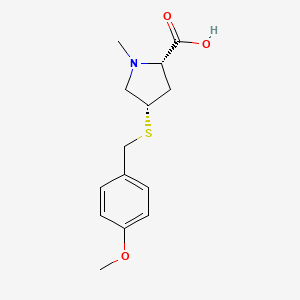
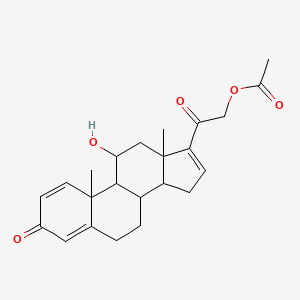
![tert-butyl-[2-(iodomethyl)-3-(4-iodophenoxy)propoxy]-dimethylsilane](/img/structure/B8528389.png)
![2-{4-[(5-Bromo-3-fluoropyridin-2-yl)oxy]phenoxy}propanoic acid](/img/structure/B8528393.png)
